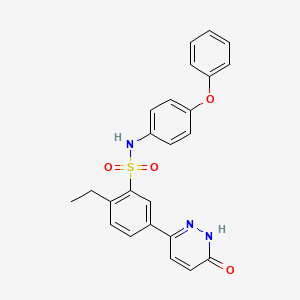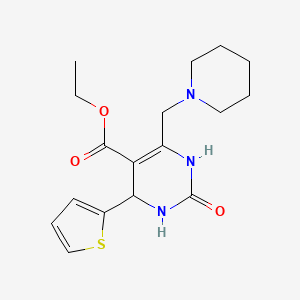![molecular formula C22H23NO4 B11280979 9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11280979.png)
9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a chromeno[8,7-e][1,3]oxazin core, which is a fused ring system combining a benzopyran and an oxazine ring.
Méthodes De Préparation
The synthesis of 9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base or acid catalyst.
Introduction of the 3-methoxybenzyl group: This step can be achieved through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the chromeno[8,7-e][1,3]oxazin intermediate.
Addition of the propyl group: This step involves the alkylation of the intermediate compound with a propylating agent, such as propyl bromide, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing advanced techniques like microwave-assisted synthesis to reduce reaction times and enhance efficiency .
Analyse Des Réactions Chimiques
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromeno[8,7-e][1,3]oxazin core, using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the chromeno[8,7-e][1,3]oxazin core .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.
Mécanisme D'action
The mechanism of action of 9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways . The compound’s antioxidant activity is linked to its ability to scavenge reactive oxygen species and upregulate antioxidant defense mechanisms.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazin derivatives with different substituents. These compounds share a common core structure but differ in their biological activities and applications due to variations in their substituents. For example:
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one: Known for its potent anti-inflammatory activity.
4-benzyl-6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Exhibits significant antitumor activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
9-[(3-methoxyphenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO4/c1-3-5-16-11-21(24)27-22-18(16)8-9-20-19(22)13-23(14-26-20)12-15-6-4-7-17(10-15)25-2/h4,6-11H,3,5,12-14H2,1-2H3 |
Clé InChI |
SSVKKVWIILTWCR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11280896.png)

![5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B11280919.png)
![2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11280938.png)
![Ethyl 3-({[1-(4-chlorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11280939.png)
![N-{4-Methyl-2-[3-({1-[(2-methylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11280943.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)amino]butan-1-ol](/img/structure/B11280945.png)
![N-{2-[3-({[(2,3-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide](/img/structure/B11280947.png)
![N~6~-butyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11280952.png)
![5-benzyl-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B11280954.png)
![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11280962.png)

![N-(3,4-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11280973.png)
![2-((3,5-dimethylphenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11280976.png)
